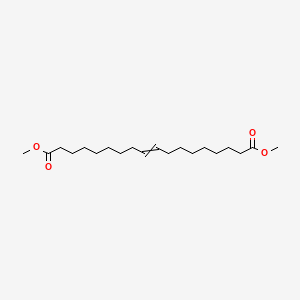
9-Octadecenedioic acid, 1,18-dimethyl ester
Cat. No. B8436266
Key on ui cas rn:
13481-97-5
M. Wt: 340.5 g/mol
InChI Key: HGGLIXDRUINGBB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09045447B2
Procedure details


A dibasic ester composition is produced in accordance with the exemplary procedure below, including a cross-metathesis reaction between methyl 9-decenoate (9-decenoic acid methyl ester, 9-DAME) and methyl 9-dodecenoate (9-dodecenoic acid methyl ester, 9-DDAME). A 1.0:1.0 mole ratio mixture of 9-DAME and 9-DDAME (332 g) is charged to a 1 L round bottom flask and heated to 60° C. Pressure is adjusted to 100 mg Hg with ChemGlass diaphragm vacuum pump model CG-4812-30/and J-Kem Scientific Digital Vacuum Regulator Model 200 and stirring is initiated with a magnetic stir bar. After the system stabilizes at desired conditions, 80 ppm of C-827 (as toluene solution) is added (t=0 min). At approximately 15-20 min, the reaction starts bubbling vigorously and the pressure rises to approximately 500 mm Hg. Pressure restabilizes at 100 mm Hg after approximately 5-10 more minutes. At 180 min, an additional 40 ppm of the catalyst C-827 (as toluene solution) is added. Subsequently, the catalyst is deactivated with 25 equivalents tris hydroxymethyl phosphine (THMP) to C-827 at 80° C. for 120 min, THMP. The catalyst is then removed by water extraction (5:1 oil to water). The composition is dried with MgSO4. Then, light FAME stripping is conducted at 1 mm Hg and approximately 100° C. The products from this reaction include a large fraction of 18:1 dibasic ester.







Name
dimethyl 9-octadecene-1,18-dioate
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:12][CH3:13])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[C:14]([O:27][CH3:28])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]C=CCC.OCP(CO)CO>C1(C)C=CC=CC=1>[C:14]([O:27][CH3:28])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:10]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:12][CH3:13])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC=CCC)(=O)OC
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCP(CO)CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCP(CO)CO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is charged to a 1 L round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is initiated with a magnetic stir bar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added (t=0 min)
|
|
Duration
|
0 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction starts bubbling vigorously
|
WAIT
|
Type
|
WAIT
|
|
Details
|
At 180 min
|
|
Duration
|
180 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an additional 40 ppm of the catalyst C-827 (as toluene solution) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is then removed by water extraction (5:1 oil to water)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The composition is dried with MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is conducted at 1 mm Hg and approximately 100° C
|
Outcomes


Product
Details
Reaction Time |
17.5 (± 2.5) min |
|
Name
|
dimethyl 9-octadecene-1,18-dioate
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCC=CCCCCCCCC(=O)OC)(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
